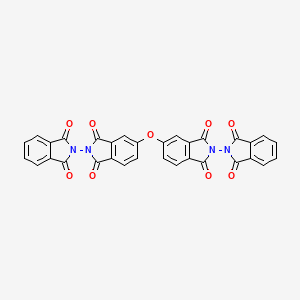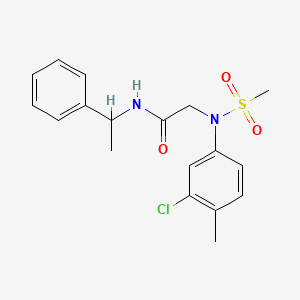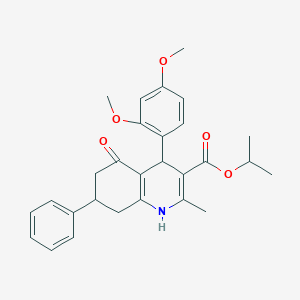![molecular formula C20H32N2O4 B5210428 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as TPEB, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of neuroscience. TPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor. mGluR5 is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, striatum, and cortex. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to enhance the activity of mGluR5, leading to various biochemical and physiological effects. For example, 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to increase the release of glutamate, a neurotransmitter that is involved in various physiological processes in the brain. Additionally, 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to enhance synaptic plasticity, which is thought to underlie learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is that it is a selective modulator of mGluR5, which means that it does not affect other receptors in the brain. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one limitation of using 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous modulators of mGluR5.
Orientations Futures
There are several future directions for the study of 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and mGluR5. One direction is to investigate the therapeutic potential of mGluR5 modulators in various neurological disorders, including addiction, depression, anxiety, and schizophrenia. Additionally, future studies could focus on the role of mGluR5 in synaptic plasticity, learning, and memory, and how modulating this receptor could enhance these processes. Finally, future studies could investigate the structure-activity relationship of mGluR5 modulators, with the goal of developing more selective and potent compounds.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves several steps. First, 3,4,5-trimethoxybenzaldehyde is reacted with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then treated with piperidine and acetic anhydride to form the piperidine derivative. Finally, this derivative is reacted with 2-bromoethylamine hydrobromide to form 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been used extensively in scientific research to study the role of mGluR5 in various neurological disorders, including addiction, depression, anxiety, and schizophrenia. 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to enhance the activity of mGluR5, which is thought to have therapeutic potential in these disorders. Additionally, 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-4-24-17-14-16(15-18(25-5-2)19(17)26-6-3)20(23)21-10-13-22-11-8-7-9-12-22/h14-15H,4-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDAEDZLOYRQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)
![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5210366.png)
![5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)


![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)